molecular formula C6H4N4O2 B1384502 3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1184003-44-8

3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B1384502
M. Wt: 164.12 g/mol
InChI Key: NEMHIHAGDKMIKJ-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure in many important biomolecules like DNA, RNA, and ATP. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

Pyrimidine derivatives can be synthesized using various methods. For instance, one study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques. Computational tools can also be used to investigate the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, a study reported the synthesis of ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate through a series of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques. For instance, the melting point and yield of a compound can be determined experimentally .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • The methods of application or experimental procedures for these compounds typically involve chemical synthesis in a laboratory setting .
    • The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .
  • Scientific Field: Organic Chemistry

    • Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • They are used in the design of privileged structures in medicinal chemistry .
    • The methods of application or experimental procedures for these compounds typically involve chemical synthesis in a laboratory setting .
    • The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .
  • Scientific Field: Cancer Research

    • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
    • These compounds were designed and synthesized, and their biological activities were evaluated using in vitro and in vivo cancer models .
    • Most of the prepared compounds significantly inhibited the growth of the examined cell lines .
    • Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
  • Scientific Field: Pharmaceutical Chemistry

    • Pyrimidine derivatives have been developed drastically as potent anticancer agents .
    • The structure – activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .
    • Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
    • Many pyrimidine derivatives are in clinical phase trials .
  • Scientific Field: CDK2 Inhibition for Cancer Treatment

    • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
    • These compounds were designed and synthesized, and their biological activities were evaluated using in vitro and in vivo cancer models .
    • Most of the prepared compounds significantly inhibited the growth of the examined cell lines .
    • Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
  • Scientific Field: Anticancer Agents

    • The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development .
    • In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .
    • The structure – activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .
    • Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
    • Many pyrimidine derivatives are in clinical phase trials .

Safety And Hazards

The safety and hazards of pyrimidine derivatives can vary depending on their structure. It’s important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The development of new pyrimidine derivatives with potential biological activities is an important area of research in medicinal chemistry. These compounds have shown promise in various applications, including as antimicrobial, antiviral, antitumor, and antifibrotic agents .

properties

IUPAC Name

3-pyrimidin-2-yl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-7-2-1-3-8-4/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHIHAGDKMIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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Reactant of Route 5
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

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